4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine and pyrrole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperazine and pyrimidine derivatives.
Medicine: This compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyrimidine rings can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-8-3-4-9-24/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDKUBGUGQJJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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